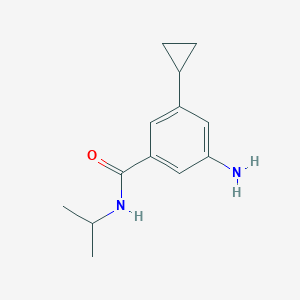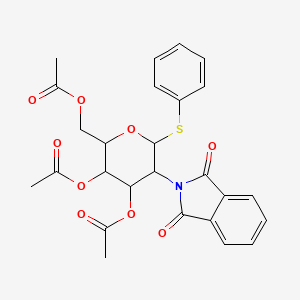
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is a halogenated heterocyclic compound. It features a bromine atom attached to the pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The isobutyl group and the carbonitrile group further modify the pyrrole ring, making this compound unique in its structure and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Brom-1-Isobutyl-1H-Pyrrol-2-carbonitril beinhaltet typischerweise die Bromierung von 1-Isobutyl-1H-Pyrrol-2-carbonitril. Dies kann unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan erreicht werden. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt, um eine Überbromierung zu vermeiden.
Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 4-Brom-1-Isobutyl-1H-Pyrrol-2-carbonitril kontinuierliche Fließprozesse umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Verwendung automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Reagenzzufuhr, ist üblich.
Arten von Reaktionen:
Substitutionsreaktionen: Das Bromatom in 4-Brom-1-Isobutyl-1H-Pyrrol-2-carbonitril kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Der Pyrrolring kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktionsreaktionen: Die Carbonitrilgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einer Amingruppe reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3).
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Hauptprodukte:
Substitution: Produkte, bei denen das Bromatom durch das Nucleophil ersetzt wird.
Oxidation: Oxidierte Derivate des Pyrrolrings.
Reduktion: Amine, die aus der Reduktion der Carbonitrilgruppe stammen.
Wissenschaftliche Forschungsanwendungen
4-Brom-1-Isobutyl-1H-Pyrrol-2-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Erforscht als Vorläufer für die Entwicklung von pharmazeutischen Wirkstoffen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-1-Isobutyl-1H-Pyrrol-2-carbonitril hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Modulation biologischer Pfade führt. Das Bromatom und die Carbonitrilgruppe spielen eine entscheidende Rolle bei seiner Reaktivität und Interaktion mit molekularen Zielstrukturen.
Ähnliche Verbindungen:
- 4-Brom-1H-Pyrrol-2-carbonitril
- 4-Brom-1-Ethyl-1H-Pyrrol-2-carbonitril
- 4-Brom-1-Methyl-1H-Pyrrol-2-carbonitril
Vergleich: 4-Brom-1-Isobutyl-1H-Pyrrol-2-carbonitril ist durch das Vorhandensein der Isobutylgruppe einzigartig, die ihre sterischen und elektronischen Eigenschaften beeinflussen kann. Dies unterscheidet sie von anderen ähnlichen Verbindungen wie 4-Brom-1H-Pyrrol-2-carbonitril, dem die Isobutylgruppe fehlt, und 4-Brom-1-Ethyl-1H-Pyrrol-2-carbonitril, das stattdessen eine kleinere Ethylgruppe enthält.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1H-pyrrole-2-carbonitrile
- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
- 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
Comparison: 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds like 4-Bromo-1H-pyrrole-2-carbonitrile, which lacks the isobutyl group, and 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile, which has a smaller ethyl group instead.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
4-bromo-1-(2-methylpropyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H11BrN2/c1-7(2)5-12-6-8(10)3-9(12)4-11/h3,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
WXZHTKHGUUNITN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=C1C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)



![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

